3-Bromo-4-nitrobenzene-1-sulfonamide

Catalog No.
S12521341
CAS No.
M.F
C6H5BrN2O4S
M. Wt
281.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-nitrobenzene-1-sulfonamide

Product Name

3-Bromo-4-nitrobenzene-1-sulfonamide

IUPAC Name

3-bromo-4-nitrobenzenesulfonamide

Molecular Formula

C6H5BrN2O4S

Molecular Weight

281.09 g/mol

InChI

InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13)

InChI Key

IAXNNFNACDYCSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-]

3-Bromo-4-nitrobenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, a nitro group, and a sulfonamide functional group attached to a benzene ring. Its chemical formula is C6H5BrN2O4S\text{C}_6\text{H}_5\text{BrN}_2\text{O}_4\text{S}, and it is classified as an aromatic compound due to the stable benzene ring structure. The unique combination of functional groups imparts distinct chemical properties and reactivity, making it an interesting subject of study in both organic chemistry and medicinal chemistry.

  • Electrophilic Aromatic Substitution: The nitro group and sulfonamide can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions make 3-Bromo-4-nitrobenzene-1-sulfonamide versatile in synthetic organic chemistry, enabling the formation of various derivatives and complex molecules .

The biological activity of 3-Bromo-4-nitrobenzene-1-sulfonamide has been explored in various studies. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The nitro group may enhance the compound's reactivity towards biological targets, potentially leading to cytotoxic effects against certain cancer cell lines. Furthermore, its derivatives have been investigated for their potential as anti-inflammatory agents and for other therapeutic applications .

The synthesis of 3-Bromo-4-nitrobenzene-1-sulfonamide typically involves several steps:

  • Bromination: The starting material, 4-nitrobenzenesulfonamide, undergoes bromination using bromine or N-bromosuccinimide in a suitable solvent such as acetonitrile or dichloromethane.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 3-Bromo-4-nitrobenzene-1-sulfonamide.

This method allows for selective bromination at the desired position on the benzene ring while maintaining the integrity of other functional groups.

3-Bromo-4-nitrobenzene-1-sulfonamide finds applications in various fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Organic Synthesis: Used in the preparation of other functionalized aromatic compounds through substitution reactions.
  • Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties .

Studies on the interactions of 3-Bromo-4-nitrobenzene-1-sulfonamide with biological systems have indicated its potential as a lead compound for developing new therapeutic agents. Interaction with enzymes involved in folate metabolism has been noted, which is crucial for its antibacterial activity. Additionally, its derivatives may exhibit different interaction profiles depending on modifications to the sulfonamide or nitro groups .

Several compounds share structural similarities with 3-Bromo-4-nitrobenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-3-nitrobenzenesulfonamideSimilar nitro and sulfonamide groupsDifferent positioning of bromine and nitro groups
3-Bromo-4-cyanobenzene-1-sulfonamideContains cyano group instead of nitroUnique reactivity due to cyano functionality
3-Bromo-4-methylbenzenesulfonamideMethyl group instead of nitroAltered electronic properties due to methyl group

3-Bromo-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of a bromine atom, a nitro group, and a sulfonamide moiety, which contribute to its distinctive chemical reactivity and potential biological activities compared to similar compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

279.91534 g/mol

Monoisotopic Mass

279.91534 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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